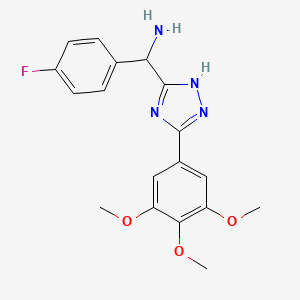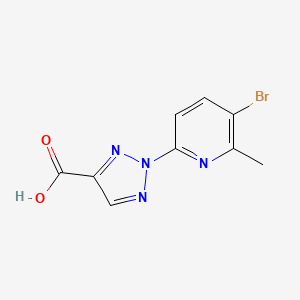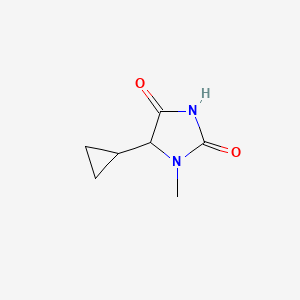
5-Cyclopropyl-1-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an imidazolidine ring. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione typically involves the reaction of cyclopropylamine with methyl isocyanate, followed by cyclization to form the imidazolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Cyclopropyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and varying temperatures depending on the specific reaction. Major products formed from these reactions include oxidized, reduced, and substituted imidazolidine derivatives.
Scientific Research Applications
5-Cyclopropyl-1-methylimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways .
Comparison with Similar Compounds
5-Cyclopropyl-1-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
5-Cyclopropyl-5-methylimidazolidine-2,4-dione: This compound has a similar structure but with a methyl group instead of a methyl group at the 1-position.
1-Methylhydantoin: This compound has a similar imidazolidine ring but lacks the cyclopropyl group.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-cyclopropyl-1-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c1-9-5(4-2-3-4)6(10)8-7(9)11/h4-5H,2-3H2,1H3,(H,8,10,11) |
InChI Key |
UYLJGLWTIZVRHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)NC1=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


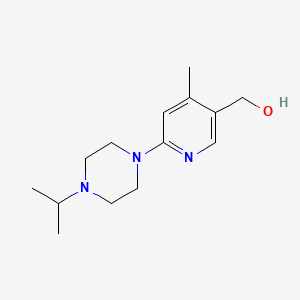



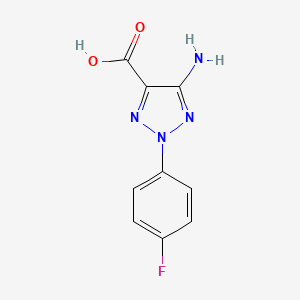

![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)





